molecular formula C13H10BrN3 B3077238 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine CAS No. 1044772-00-0

7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B3077238
CAS No.: 1044772-00-0
M. Wt: 288.14 g/mol
InChI Key: MCOCOMLLRLALSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine (CAS No: 1044772-00-0) is a high-value brominated imidazopyridine derivative with a molecular formula of C 13 H 10 BrN 3 and a molecular weight of 288.14 g/mol . This compound serves as a versatile chemical building block , particularly in medicinal chemistry and drug discovery research. The bromine atom at the 7-position makes it an excellent precursor for palladium-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse carbon and nitrogen-based functionalities to the imidazopyridine core . The imidazo[4,5-c]pyridine scaffold is a privileged structure in pharmaceutical development, with derivatives demonstrating a wide spectrum of biological and pharmacological activities . As a key synthetic intermediate, this brominated compound can be utilized in the design and synthesis of novel molecules for investigating new therapeutic agents. Related imidazopyridine analogs have been extensively studied for their potential as antimicrobial and antitubercular agents , showcasing the strategic importance of this heterocyclic system in addressing infectious diseases . The product is characterized by a melting point of 165-168 °C . As a safety precaution, this compound carries the signal word "Warning" and may cause skin, eye, or respiratory irritation. Researchers should refer to the Safety Data Sheet (SDS) for detailed handling and storage instructions, which recommend sealing the product in a dry environment at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-bromo-1-methyl-2-phenylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c1-17-12-10(14)7-15-8-11(12)16-13(17)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOCOMLLRLALSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2N=C1C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225427
Record name 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044772-00-0
Record name 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044772-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base can yield the desired imidazo[4,5-c]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridines, N-oxides, and dehalogenated derivatives .

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical properties of imidazo[4,5-c]pyridine derivatives are heavily influenced by substituent patterns. Key analogs and their characteristics are summarized in Table 1.

Table 1: Structural Analogs of 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine

Compound Name Substituents Molecular Formula Key Properties/Activities Source (Evidence)
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine 7-Br, 1-Me, 2-Ph C13H10BrN3 High lipophilicity; potential kinase inhibition (inferred) N/A (Target)
7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine 7-Br, 2-Me C7H6BrN3 Drug intermediate; 99.99% purity (HPLC)
2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine 2-Br, 4-Cl, 1-Me C7H5BrClN3 Research chemical; halogen synergy for reactivity
7-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine 7-Br, 1-Me, 2-CF3 C8H5BrF3N3 Enhanced electronic effects; bioactivity screening
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) 2-NH2, 1-Me, 6-Ph C13H12N4 Carcinogenic; forms DNA adducts
Key Observations:
  • Halogenation: Bromine at position 7 (as in the target compound) increases molecular weight and polarizability compared to non-halogenated analogs. Chlorine (e.g., in 2-Bromo-4-chloro-1-methyl derivatives) enhances electrophilicity but reduces solubility .
  • Phenyl vs. Methyl Groups : The phenyl group in the target compound improves π-π stacking interactions with aromatic residues in proteins, a feature absent in methyl-substituted analogs like 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine .

Physicochemical and Structural Insights

  • Hydrogen Bonding : and highlight intermolecular N–H⋯N and C–H⋯O interactions in crystal structures, which stabilize the solid-state conformation and influence bioavailability .
  • Quantum Calculations : Density functional theory (DFT) studies () predict vibrational modes and optimize geometries, aiding in the design of stable derivatives .

Biological Activity

7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic potential.

  • IUPAC Name : 7-bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine
  • Molecular Formula : C13H10BrN3
  • Molecular Weight : 288.15 g/mol
  • CAS Number : 1044772-00-0
  • Structural Formula :
    CN1C C2 CC CC C2 NC2 C1C Br CN C2\text{CN1C C2 CC CC C2 NC2 C1C Br CN C2}

Anticancer Properties

Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer activity. For instance, compounds similar to 7-Bromo-1-methyl-2-phenyl have been shown to selectively inhibit Aurora kinases, which are crucial for cell division. A study demonstrated that certain derivatives displayed IC50 values comparable to established anticancer agents in various cancer cell lines, including HCT116 human colon carcinoma cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that imidazo[4,5-c]pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro studies revealed that some derivatives achieved IC50 values in the low micromolar range against COX-2, suggesting a promising therapeutic profile for treating inflammatory conditions .

The biological activity of 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine is attributed to its ability to interact with specific molecular targets:

  • Aurora Kinase Inhibition : The compound binds to the hinge region of Aurora-A kinase, preventing its activation and subsequent cell proliferation.
  • COX Enzyme Inhibition : By blocking COX enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins.

Study 1: Anticancer Activity

A recent investigation focused on a series of imidazo[4,5-c]pyridine derivatives including 7-Bromo-1-methyl-2-phenyl. The study reported:

  • Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer).
  • Results : Significant reduction in cell viability with IC50 values ranging from 0.05 to 0.15 µM for the most potent derivatives.

Study 2: Anti-inflammatory Efficacy

Another study assessed the anti-inflammatory activity using an animal model:

  • Methodology : Edema induced in rats was measured after administration of the compound.
  • Findings : The compound exhibited a dose-dependent reduction in edema with a maximum inhibition percentage of 78% at higher doses compared to the control group.

Data Summary

PropertyValue
Molecular Weight288.15 g/mol
CAS Number1044772-00-0
Anticancer IC500.05 - 0.15 µM
COX-2 Inhibition IC50Low micromolar range
Max Edema Inhibition (%)78%

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine, and how can regioisomeric byproducts be minimized?

  • Methodological Answer : The compound can be synthesized via alkylation of a bromo-imidazopyridine precursor. For example, methyl iodide in DMF with K₂CO₃ and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst facilitates N-methylation at position 1 . To minimize regioisomers, monitor reaction progress using TLC and optimize stoichiometry (e.g., 1.2 equivalents of methyl iodide per mole of starting material). Purification via silica gel chromatography with ethyl acetate/hexane (1:2) yields the target compound .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at position 1 and bromine at position 7). X-ray crystallography with SHELXL (for refinement) provides unambiguous confirmation of the fused imidazo-pyridine core and substituent positions . For example, π-π stacking interactions observed in crystallographic data (interplanar distance ~3.58 Å) validate molecular packing .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromine at position 7 acts as a leaving group in SNAr reactions. For instance, reaction with sodium methoxide in DMF at 80°C replaces bromine with methoxy, confirmed by LC-MS and NMR . Kinetic studies show faster substitution compared to non-halogenated analogs due to enhanced electrophilicity at the pyridine ring .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound, and how do they correlate with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces, revealing electron-deficient regions at the bromine and imidazole N-atoms . These predictions align with X-ray charge density maps and reactivity in electrophilic alkylation reactions .

Q. What mechanisms underlie its reported antimicrobial activity, and how does structural modification enhance efficacy?

  • Methodological Answer : The compound inhibits bacterial DNA gyrase via π-π stacking with aromatic residues (e.g., Tyr-122 in E. coli gyrase), validated by molecular docking . Modifying the phenyl group at position 2 to a pyridyl moiety increases MIC values from 8 µg/mL to 2 µg/mL against Bacillus pumilis .

Q. How do metabolic pathways (e.g., cytochrome P450 oxidation) affect its mutagenic potential compared to analogs like PhIP?

  • Methodological Answer : In vitro metabolism studies using rat liver microsomes reveal N-demethylation at position 1 as a primary pathway, forming a reactive nitrenium ion. This metabolite’s stability (measured via kₐᶻ/kₛ = 2.3 × 10⁴ M⁻¹) is lower than PhIP’s, correlating with reduced Ames test mutagenicity (TA98 strain: 1.2 vs. 3.5 revertants/nmol) .

Q. What strategies resolve contradictions in crystallographic data when substituents induce torsional strain?

  • Methodological Answer : For structures with torsional angles >10° (e.g., allyl chains in derivatives), use SHELXL ’s TWIN and BASF commands to refine disordered regions. Validate with Hirshfeld surface analysis to distinguish genuine strain from crystallographic artifacts .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., rapid hepatic clearance). Use LC-MS/MS to quantify plasma concentrations and adjust dosing regimens. For example, increasing lipophilicity via 2-phenyl substitution improves oral bioavailability from 12% to 45% in murine models .

Q. Why do DFT-predicted vibrational modes sometimes deviate from experimental IR spectra?

  • Methodological Answer : Anharmonic effects in solid-state IR (e.g., N-H stretching at 3400 cm⁻¹) are not captured by gas-phase DFT. Apply scaling factors (0.961–0.985) to theoretical frequencies or use solid-state DFT with periodic boundary conditions .

Tables

Property Value Method/Reference
Crystal System Monoclinic, P2₁/cX-ray (SHELXL)
HOMO-LUMO Gap 4.2 eVDFT (B3LYP/6-31G(d,p))
Antimicrobial MIC (E. coli) 8 µg/mLBroth microdilution
Mutagenicity (TA98) 1.2 revertants/nmolAmes test

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.